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An In-depth Technical Guide on the Physicochemical Properties of (1H-Pyrrolo[2,3-c]pyridin-
2-yl)methanol

Abstract: This technical guide provides a comprehensive analysis of the physicochemical

properties of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, a heterocyclic compound of significant

interest in medicinal chemistry. Due to the limited publicly available experimental data for this

specific isomer (CAS 882881-15-4), this document employs a comparative analytical approach.

We will examine the known properties of its structural isomers, including the well-documented

7-azaindole (pyrrolo[2,3-b]pyridine) and other 6-azaindole derivatives, to establish a

foundational understanding and predict the behavior of the target molecule. This guide details

the structural characteristics, predicted and known physicochemical parameters, standardized

experimental protocols for their determination, and discusses the implications of these

properties for drug discovery and development professionals.

Introduction: The Pyrrolopyridine Scaffold
The pyrrolopyridine core, commonly known as azaindole, represents a critical pharmacophore

in modern drug discovery. The fusion of a pyrrole ring with a pyridine ring results in a bicyclic

aromatic system whose properties are profoundly influenced by the position of the nitrogen

atom in the six-membered ring. This structural variation gives rise to several key isomers, each

with a unique electronic distribution and hydrogen bonding capacity, thereby altering its

interaction with biological targets.
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(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol belongs to the 6-azaindole family. Its structure, along

with key isomers discussed in this guide, is presented below. Understanding the subtle

differences between these isomers is paramount for researchers, as a simple change in

nitrogen placement can drastically alter a compound's solubility, metabolic stability, and

receptor binding affinity.

(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol (Target Compound)

(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol (A 7-Azaindole Isomer)

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol (A 4-Azaindole Isomer)

This guide aims to build a robust physicochemical profile for the target compound by leveraging

data from these closely related analogs, providing researchers with the insights needed for

rational drug design and experimental planning.

Core Physicochemical Properties: A Comparative
Analysis
The physicochemical properties of a molecule are the cornerstone of its drug-like potential,

governing its absorption, distribution, metabolism, and excretion (ADME) profile. This section

presents a comparative summary of known and predicted properties for (1H-Pyrrolo[2,3-
c]pyridin-2-yl)methanol and its key isomers.
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Property
(1H-Pyrrolo[2,3-
c]pyridin-2-
yl)methanol

(1H-Pyrrolo[2,3-
b]pyridin-5-
yl)methanol

(1H-Pyrrolo[3,2-
b]pyridin-6-
yl)methanol

CAS Number 882881-15-4[1] 849067-97-6[2] 1015609-51-4[3][4]

Molecular Formula C₈H₈N₂O C₈H₈N₂O C₈H₈N₂O[3]

Molecular Weight 148.16 g/mol 148.16 g/mol [2] 148.16 g/mol [3]

Appearance Data not available
White to off-white

Solid[2]

Off-white to yellow

Solid[4]

Melting Point Data not available 126-127°C[2] Data not available

Boiling Point
Predicted: 376.7±27.0

°C
Data not available

Predicted: 376.7±27.0

°C[4]

Density
Predicted: 1.360±0.06

g/cm³

Predicted: 1.360±0.06

g/cm³[2]

Predicted: 1.360±0.06

g/cm³[4]

pKa (Acidic) Predicted: 13.8-14.0
Predicted:

13.84±0.10[2][5]

Predicted:

13.88±0.10[4]

XLogP3-AA Data not available 0.4[6] 0.2[3]

Topological Polar

Surface Area (TPSA)
Predicted: 48.9 Å² 48.9 Å²[6] 48.9 Å²[3]

Hydrogen Bond

Donors
2 2[6] 2[3]

Hydrogen Bond

Acceptors
2 2[6] 2[3]

Analysis of Properties
Molecular Weight and Formula: All isomers share the same molecular formula and weight,

making them ideal for studying the impact of nitrogen atom placement on their

physicochemical properties.
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Melting Point and Form: The known isomer, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, is a

solid with a defined melting point.[2] This is expected for a molecule with strong hydrogen

bonding capabilities (from the pyrrole N-H and the methanol O-H) leading to a stable crystal

lattice. It is highly probable that the target compound also exists as a solid at room

temperature.

pKa: The predicted acidic pKa values are consistently around 13.8-14.0, which is attributed

to the pyrrole N-H proton.[2][4][5] The basicity of the pyridine nitrogen is a more critical

parameter for drug development, influencing salt formation and solubility in acidic

environments. While not explicitly calculated in the provided sources, the basicity of the

pyridine nitrogen in 6-azaindoles is generally lower than in pyridine itself due to the electron-

withdrawing effect of the fused pyrrole ring.

Lipophilicity (XLogP): The XLogP values for the isomers are low (0.2-0.4), indicating a high

degree of hydrophilicity.[3][6] This is driven by the presence of two nitrogen atoms and a

hydroxyl group, all of which can engage in hydrogen bonding with water. This suggests that

the target compound will likely exhibit good aqueous solubility, a desirable trait for parenteral

drug formulations.

Topological Polar Surface Area (TPSA): A TPSA of 48.9 Å² is consistent across the isomers

and suggests good potential for oral absorption and cell membrane permeability, as it falls

well below the 140 Å² threshold often associated with poor permeability.[3][6]

Standardized Methodologies for Physicochemical
Characterization
To address the data gap for (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol, this section provides

robust, self-validating protocols for determining its key physicochemical properties. These

methodologies are standard in the pharmaceutical industry and ensure the generation of high-

quality, reproducible data.

Spectroscopic and Structural Elucidation
Accurate structural confirmation is the first step in any characterization workflow. A combination

of NMR, Mass Spectrometry, and IR spectroscopy is essential.
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Experimental Protocol: NMR Spectroscopy

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer

the solution to a 5 mm NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field

strength of 400 MHz or higher. Include acquisition of 2D spectra (e.g., COSY, HSQC, HMBC)

to unambiguously assign all proton and carbon signals.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak.

Structural Verification: The resulting spectra should be consistent with the proposed structure

of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol. The ¹H NMR should clearly show signals for

the aromatic protons, the CH₂ of the methanol group, and the exchangeable OH and NH

protons.

Diagram 1: NMR Analysis Workflow

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Compound
(5-10 mg)

Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Acquire 1D Spectra
(1H, 13C)

Acquire 2D Spectra
(COSY, HSQC)

Fourier Transform
& Phasing Signal Assignment Structure Verification Final ReportConfirm Structure

Click to download full resolution via product page

Caption: Workflow for structural confirmation via NMR.

Purity Determination via HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity

of a drug candidate.

Experimental Protocol: Reversed-Phase HPLC

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b2852934?utm_src=pdf-body
https://www.benchchem.com/product/b2852934?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2852934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

Methanol or Acetonitrile) at a concentration of 1 mg/mL. Create a dilution for injection at

approximately 0.1 mg/mL.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

Mobile Phase B: Acetonitrile with 0.1% of the same acid.

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to

a high percentage (e.g., 95%) over 15-20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of

maximum absorbance).

Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as

the percentage of the main peak area relative to the total peak area.
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Diagram 2: HPLC Purity Analysis Workflow
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Caption: Workflow for purity determination via HPLC.

Solubility Determination
Aqueous solubility is a critical determinant of oral bioavailability and formulation feasibility. A

standard kinetic solubility assay provides an efficient initial assessment.

Experimental Protocol: Kinetic Solubility Assay

Preparation: A high-concentration stock solution of the compound (e.g., 10 mM in DMSO) is

prepared.

Assay: The DMSO stock is added to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH

7.4) in a 96-well plate to achieve a range of final concentrations. The final DMSO
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concentration should be kept low (e.g., <1%) to minimize co-solvent effects.

Incubation & Measurement: The plate is shaken for a set period (e.g., 2 hours) at room

temperature to allow for precipitation to reach equilibrium. The amount of dissolved

compound is then quantified by separating the supernatant from any precipitate (via filtration

or centrifugation) and measuring its concentration using LC-MS/MS or UV-Vis spectroscopy

against a calibration curve.

Result: The kinetic solubility is the highest concentration at which the compound remains

fully dissolved.

Synthesis, Reactivity, and Applications
Synthesis: The synthesis of pyrrolopyridines can be achieved through various routes. A

common approach for 6-azaindoles involves the construction of the pyrrole ring onto a pre-

functionalized pyridine core. One described method starts from 4-aroyl pyrroles, which undergo

a Vilsmeier-Haack reaction followed by condensation with an appropriate amine source like

glycine methyl ester to form the fused ring system.[7]

Reactivity:

Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be oxidized to an

aldehyde or carboxylic acid, or used in esterification, etherification, or nucleophilic

substitution reactions to modulate the compound's properties or attach it to other molecular

fragments.

Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic substitution,

although its reactivity is modulated by the fused pyridine ring.

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring

can also participate in nucleophilic aromatic substitution reactions, particularly if activated by

an electron-withdrawing group.

Applications in Drug Discovery: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, an isomer

of our target, is a well-established "hinge-binder" motif in kinase inhibitors.[8][9] The N-H of the

pyrrole and the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region.

Derivatives have shown potent activity against targets like Fibroblast Growth Factor Receptor
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(FGFR).[8][9] The broader pyrrolopyridine class exhibits a wide range of biological activities,

including anticancer, anti-inflammatory, and anticonvulsant properties.[10] The specific 6-

azaindole core of (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol offers a different hydrogen

bonding vector compared to 7-azaindoles, making it an attractive scaffold for exploring new

chemical space and developing novel therapeutics.

Safety and Handling
While a specific Safety Data Sheet (SDS) for (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is not

widely available, data from its isomers and related heterocyclic compounds provide a reliable

basis for safe handling procedures.

Hazard Classification: Isomers are typically classified as irritants.[2]

H302: Harmful if swallowed.[11]

H315: Causes skin irritation.[2][11]

H319: Causes serious eye irritation.[2][11]

H335: May cause respiratory irritation.[2][11]

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

P264: Wash skin thoroughly after handling.[2][12]

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[12]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid

contact with skin, eyes, and clothing.[12]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4]
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Conclusion
(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol is a promising heterocyclic building block with

significant potential in drug discovery. While direct experimental data remains scarce, a

detailed analysis of its structural isomers provides a strong predictive foundation for its

physicochemical properties. It is expected to be a hydrophilic, solid compound with good TPSA

characteristics, making it an attractive starting point for library synthesis and lead optimization.

This guide provides not only a summary of these predicted properties but also the

standardized, industry-accepted protocols necessary for their experimental validation. By

combining comparative analysis with robust methodological guidance, researchers can

confidently incorporate this and similar novel scaffolds into their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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